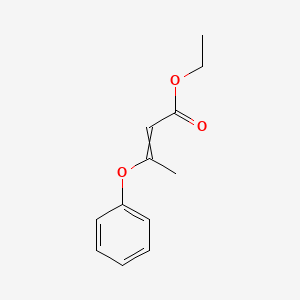

Ethyl 3-phenoxybut-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

57422-37-4 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 3-phenoxybut-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

InChI Key |

DKWQFPKKCZFFGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Phenoxybut 2 Enoate

Direct Synthetic Routes to Ethyl 3-phenoxybut-2-enoate

The Michael addition, or 1,4-conjugate addition, stands as a cornerstone in carbon-carbon and carbon-heteroatom bond formation. Its application in the synthesis of this compound offers a powerful and stereoselective route.

A highly efficient synthetic route to (E)-β-aryloxyl acrylates, including this compound, involves the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Michael addition of phenols to ethyl 2,3-butadienoate. researchgate.net This method is noted for its mild reaction conditions, broad substrate applicability, and high yields. researchgate.net The reaction proceeds by the nucleophilic attack of the phenol (B47542) onto the allenoate, which is activated by the base catalyst, DABCO. Specifically, the reaction of phenol with ethyl 2,3-butadienoate using DABCO as a catalyst successfully yields this compound in high yield. researchgate.net

The efficiency of the DABCO-catalyzed Michael addition is significantly influenced by reaction parameters such as the choice of solvent, catalyst loading, and temperature. researchgate.net Research has shown that a catalyst loading of 5 mol% DABCO is effective for this transformation. researchgate.net The reaction demonstrates versatility in solvent choice, proceeding efficiently in isopropanol (B130326) (i-PrOH) at room temperature or even under solvent-free conditions, which presents a greener chemistry approach. researchgate.net

For instance, the reaction of phenol with ethyl 2,3-butadienoate in i-PrOH at room temperature for 9 hours yields the desired this compound in 90%. researchgate.net The reaction conditions have been optimized to balance reaction time and yield, with variations in temperature being explored to accommodate different substrates. researchgate.net

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Outcome | Reference |

| Catalyst | DABCO | High Yield | researchgate.net |

| Catalyst Loading | 5 mol% | Effective Transformation | researchgate.net |

| Solvent | i-PrOH | 90% Yield | researchgate.net |

| Solvent | Solvent-free | Effective Transformation | researchgate.net |

| Temperature | Room Temperature | High Yield | researchgate.net |

| Temperature | 60 °C - 80 °C | Used for less reactive substrates | researchgate.net |

A significant advantage of the DABCO-catalyzed Michael addition of phenols to ethyl 2,3-butadienoate is its high degree of stereoselectivity, predominantly yielding the (E)-isomer of the product. researchgate.net The structure of the nucleophile and the catalyst can strongly influence the E/Z ratio of the resulting α,β-unsaturated esters. researchgate.net In this specific synthesis, the use of DABCO as a catalyst is crucial for achieving the high E-selectivity. researchgate.net The base-catalyzed addition of nucleophiles to allenoates is a known method for obtaining stereoselective products. rsc.org The thermodynamic stability of the (E)-isomer generally drives the reaction towards its formation under these conditions.

The 1,4-conjugate addition reaction is a broadly applicable transformation for various nucleophiles with activated alkynes or allenes, which serve as Michael acceptors. bham.ac.uk While this article focuses on the addition of phenols, it is noteworthy that other nucleophiles such as alcohols, thiols, and amines are commonly and successfully employed in these types of reactions. bham.ac.uk The efficiency and outcomes of these additions are highly dependent on the specific reaction conditions, including catalyst choice and substrate reactivity. bham.ac.uk The development of base-catalyzed additions, in particular, has significantly advanced the utility of this reaction, making it a powerful tool for forming a wide range of functionalized alkenes. researchgate.netbham.ac.uk

This compound can also be conceptually synthesized from simple, readily available starting materials such as ethyl acetoacetate (B1235776). While direct phenoxylation can be challenging, a common strategy involves converting ethyl acetoacetate into a more reactive intermediate. For example, ethyl acetoacetate can be transformed into ethyl 3-chlorobut-2-enoate. This chlorinated intermediate can then undergo a nucleophilic substitution reaction with sodium phenoxide to yield the final product, this compound. This multi-step approach, while less direct than the Michael addition, utilizes inexpensive and common laboratory reagents. Ethyl acetoacetate is a versatile precursor in organic synthesis, often used for creating substituted β-ketoesters and related unsaturated esters. chemicalbook.comnih.gov

Michael Addition Approaches

Synthesis of Related Phenoxy Alpha, Beta-Unsaturated Esters and Analogs

The construction of the phenoxyenoate scaffold is a key objective in the synthesis of various analogs. The methodologies explored in the following sections are applicable not only to this compound but also to a broader class of related compounds, demonstrating the versatility of these synthetic routes.

Esterification is a fundamental reaction in organic synthesis for producing esters from carboxylic acids and alcohols. In the context of β-substituted acrylic acids, which are precursors to compounds like this compound, this transformation is crucial. The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product.

One common approach is the Fischer-Speier esterification, which utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with an excess of the alcohol reactant. For instance, the esterification of acrylic acid with alcohols like butanol, isobutanol, or hexanol can be effectively catalyzed by heterogeneous catalysts like zirconia-supported tungstophosphoric acid. researchgate.net The use of such solid acid catalysts simplifies the workup procedure as they can be easily filtered from the reaction mixture. researchgate.net Kinetic studies on the esterification of benzoic acid with 1-butanol (B46404) have shown the reaction to be first order with respect to the carboxylic acid. researchgate.net

Transesterification is another valuable method, particularly for converting an existing ester into a different one. This process involves reacting an ester with an alcohol in the presence of an acid or base catalyst. For example, methyl (meth)acrylate can be transesterified with a polyhydric alcohol using a lithium alcoholate catalyst. google.com The reaction is often driven to completion by distilling off the lower-boiling alcohol byproduct, such as methanol (B129727), as an azeotrope with the starting ester. google.com Reaction temperatures typically range from 60°C to 120°C. google.com

Enzymatic esterification offers a milder and often more selective alternative to chemical catalysis. Lipases, such as Novozym 435, have been successfully used to catalyze the esterification of β-methylglucoside with acrylic or methacrylic acid in organic solvents. nih.gov The choice of solvent can significantly impact the reaction's efficiency, with tert-butanol (B103910) often providing high conversion rates. nih.gov

Table 1: Comparison of Esterification Methodologies

| Methodology | Catalyst | Typical Reactants | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Strong acids (e.g., H₂SO₄, solid acids) | Carboxylic acid, Alcohol | Reversible; requires removal of water; heterogeneous catalysts allow for easy separation. researchgate.net |

| Transesterification | Acid or Base (e.g., Lithium alcoholate) | Ester, Alcohol | Equilibrium-driven; useful for converting one ester to another; byproduct alcohol is often removed by distillation. google.com |

| Enzymatic Esterification | Lipases (e.g., Novozym 435) | Carboxylic acid, Alcohol | High selectivity; mild reaction conditions; solvent choice is critical for optimal conversion. nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Heck reaction, in particular, is a cornerstone of this field, involving the reaction of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This methodology can be adapted for the synthesis of phenoxyenoates by coupling aryl halides with appropriate acrylate (B77674) derivatives.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. libretexts.org The reaction exhibits excellent trans selectivity in many cases. organic-chemistry.org While traditional Heck reactions often employ phosphine (B1218219) ligands, modern protocols have been developed that are phosphine-free, sometimes proceeding in aqueous media or ionic liquids, which aligns with the principles of green chemistry. organic-chemistry.orgnih.gov

For example, the coupling of iodobenzene (B50100) and styrene (B11656) to form stilbene, a foundational example of the Heck reaction, was originally performed in methanol with potassium acetate (B1210297) as the base and palladium chloride as the catalyst. wikipedia.org This principle can be extended to couple aryl halides with acrylates to form β-aryl acrylates. The intramolecular version of the Heck reaction is particularly useful for constructing cyclic systems and often shows improved regioselectivity and stereoselectivity. libretexts.orgyoutube.com

Beyond the classic Heck reaction, other palladium-catalyzed transformations are relevant. For instance, oxidative cross-coupling reactions can form C–C bonds directly from C–H bonds. nih.gov Palladium-catalyzed C-H activation of benzene (B151609) can generate a phenyl-palladium(II) intermediate, which can then be intercepted to form products like phenyl acetate, demonstrating palladium's ability to facilitate C-O bond formation. nih.gov

Table 2: Key Features of the Heck Reaction

| Feature | Description |

|---|---|

| Reactants | Unsaturated halide (or triflate) and an alkene. wikipedia.org |

| Catalyst | A palladium(0) complex, often generated in situ from a Pd(II) precursor like Pd(OAc)₂. libretexts.org |

| Base | Required to neutralize the hydrogen halide produced during the reaction (e.g., triethylamine, potassium acetate). wikipedia.orgyoutube.com |

| Stereoselectivity | Typically results in the trans isomer of the substituted alkene. organic-chemistry.org |

| Variations | Includes phosphine-free systems, reactions in ionic liquids or water, and intramolecular versions for ring synthesis. organic-chemistry.orgnih.govyoutube.com |

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the reaction of an enolate ion (from an aldehyde or ketone) with another carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. libretexts.orgpitt.edu This strategy is highly effective for synthesizing β-substituted enoates.

The process begins with the deprotonation of an α-carbon of a carbonyl compound by a base to form a nucleophilic enolate. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of a second molecule. masterorganicchemistry.com The resulting aldol addition product can be dehydrated, often upon heating, to form the conjugated enone or enoate. masterorganicchemistry.com Both acid and base catalysis can be employed for the dehydration step. libretexts.org

"Crossed" or "mixed" aldol reactions, which involve two different carbonyl compounds, can be synthetically useful if one partner lacks α-hydrogens (and thus cannot form an enolate) or is significantly more reactive as an electrophile. libretexts.org A classic example is the Claisen-Schmidt condensation, where an enolizable ketone or aldehyde reacts with a non-enolizable aromatic aldehyde. pitt.edu

To control the regioselectivity of enolate formation in unsymmetrical ketones, reaction conditions can be manipulated. Using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate (from the less hindered α-carbon). jove.com Conversely, weaker bases and higher temperatures allow for equilibrium, favoring the more stable thermodynamic enolate. jove.com

Table 3: Aldol Condensation for Enoate Synthesis

| Step | Description | Catalyst |

|---|---|---|

| 1. Enolate Formation | A base removes an α-hydrogen from a carbonyl compound to form a nucleophilic enolate. | Base (e.g., NaOH, LDA). wikipedia.orgjove.com |

| 2. Nucleophilic Addition | The enolate attacks the carbonyl carbon of a second molecule, forming a β-hydroxy carbonyl compound (aldol addition product). | Base or Acid. masterorganicchemistry.com |

| 3. Dehydration | The aldol addition product eliminates a molecule of water to form an α,β-unsaturated carbonyl compound. | Heat, Acid, or Base. wikipedia.orgmasterorganicchemistry.com |

The direct vinylation of phenols represents an efficient route to phenoxyenoates, forming the key C-O-C=C linkage in a single step. Achieving stereoselectivity in these reactions is critical to control the geometry (E/Z) of the resulting double bond.

While specific examples for this compound are not detailed in the provided search context, general principles of vinylation can be applied. Biocatalytic systems offer an environmentally friendly approach. For instance, substituted phenols can be coupled with pyruvate (B1213749) in a buffer solution to produce para-vinylphenol derivatives. dntb.gov.ua This process, which combines C-C coupling, deamination, and decarboxylation steps, proceeds with high regioselectivity, exclusively yielding the para-substituted product. dntb.gov.ua

In transition metal catalysis, reactions analogous to the Heck reaction can be envisioned where a phenol couples with a vinyl species. For example, the base-catalyzed addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate is highly stereoselective, yielding ethyl (E)-3-ethoxy-2-methylbut-2-enoate, demonstrating that nucleophilic additions to allenes can be a stereoselective route to β-alkoxy-α,β-unsaturated esters. rsc.org This suggests that a similar reaction with a phenoxide nucleophile could potentially afford the desired phenoxyenoate with high stereocontrol.

The development of stereoselective vinylation methods is an active area of research, with the goal of creating efficient and atom-economical pathways to vinyl ethers and related structures directly from readily available starting materials like phenols.

Reaction Mechanisms and Reactivity Profiles of Ethyl 3 Phenoxybut 2 Enoate

Mechanistic Insights into Stereoselective Transformations

The formation and subsequent reactions of ethyl 3-phenoxybut-2-enoate are often governed by mechanisms that dictate the spatial arrangement of atoms in the product. Understanding these pathways is crucial for controlling the stereochemical outcome of the transformations.

Elucidation of DABCO-Catalyzed Michael Addition Mechanism

The synthesis of (E)-ethyl 3-phenoxybut-2-enoate can be efficiently achieved through the Michael addition of phenols to ethyl 2,3-butadienoate, a reaction often catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net This process provides a highly stereoselective pathway to (E)-β-aryloxyl acrylates. researchgate.net

The reaction is initiated by the nucleophilic attack of DABCO on the central carbon of the allene (B1206475) system of ethyl 2,3-butadienoate. This forms a zwitterionic intermediate. The phenol (B47542) is activated by the basic nature of DABCO, facilitating the proton transfer and subsequent addition of the phenoxide to the β-position of the activated allenoate. The final step involves the regeneration of the DABCO catalyst and the formation of the thermodynamically stable (E)-ethyl 3-phenoxybut-2-enoate. The high (E)-selectivity is a notable feature of this method. researchgate.net

The choice of solvent and catalyst is critical for the reaction's efficiency and stereoselectivity. Protic polar solvents like isopropanol (B130326) have been shown to improve reaction efficiency, leading to the product stereospecifically. researchgate.net While other bases like DBU, Et3N, K2CO3, and Cs2CO3 can also catalyze the reaction, DABCO often provides a good balance of reactivity and selectivity under mild conditions. researchgate.net

Possible mechanisms have also been proposed for DABCO-catalyzed cycloaddition reactions involving ethyl 2,3-butadienoate, which proceed through zwitterionic intermediates, highlighting the versatile role of DABCO in activating allenoates. rsc.orgresearchgate.net

Transition State Analysis in Phenoxyenoate Formation

While specific transition state analyses for the formation of this compound are not extensively detailed in the provided search results, the principles of transition state theory are fundamental to understanding the reaction's selectivity. nih.gov Transition state analysis involves computationally modeling the highest energy point along the reaction coordinate to predict reaction rates and selectivity.

For the DABCO-catalyzed Michael addition, the geometry of the transition state would determine the stereochemical outcome. The preference for the (E)-isomer suggests that the transition state leading to this product is lower in energy than the one leading to the (Z)-isomer. This energetic preference is likely due to minimizing steric hindrance between the bulky phenoxy group and the ethyl ester group during the nucleophilic attack and subsequent protonation steps.

In more complex reactions, pathways can involve a single transition state that leads to multiple products through a post-transition state bifurcation (PTSB). nih.gov Such phenomena can lead to unexpected product distributions that cannot be predicted by simply comparing the energies of competing transition states. nih.gov While there is no direct evidence of a PTSB in the formation of this compound, it represents a layer of mechanistic complexity that can be relevant in related transformations.

Stereochemical Control in Reactions of this compound

The control of stereochemistry—specifically regioselectivity and enantioselectivity—is paramount in the synthesis and transformation of this compound and its analogs.

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.comchemistrysteps.com Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com

The DABCO-catalyzed addition of phenol to ethyl 2,3-butadienoate is a prime example of a highly stereoselective reaction, yielding the (E)-isomer of this compound with high specificity. researchgate.net The reaction conditions, particularly the use of DABCO in isopropanol at room temperature, are optimized to achieve this high degree of stereocontrol. researchgate.net The reaction scope is broad, accommodating a variety of substituted phenols while maintaining good yields and high (E)-selectivity. researchgate.net

Below is a table summarizing the stereoselective synthesis of various (E)-β-aryloxy acrylates using this method.

| Phenol Derivative | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Phenol | (E)-ethyl 3-phenoxybut-2-enoate | 90 | >99:1 |

| 4-Methylphenol | (E)-ethyl 3-(p-tolyloxy)but-2-enoate | 92 | >99:1 |

| 4-Methoxyphenol | (E)-ethyl 3-(4-methoxyphenoxy)but-2-enoate | 95 | >99:1 |

| 4-Chlorophenol | (E)-ethyl 3-(4-chlorophenoxy)but-2-enoate | 88 | >99:1 |

| 4-Bromophenol | (E)-ethyl 3-(4-bromophenoxy)but-2-enoate | 85 | >99:1 |

Data derived from a study on the stereoselective synthesis of (E)-β-Aryloxyl and Alkyloxyl Acrylates. researchgate.net

Enantioselective Transformations of this compound and its Analogs

Enantioselective transformations are critical for producing chiral molecules, which are of significant interest in pharmaceuticals and materials science.

A key enantioselective transformation of β-aryloxy-α,β-unsaturated esters, such as this compound, is asymmetric hydrogenation. This reaction introduces two new hydrogen atoms across the double bond to create a chiral center, resulting in saturated β-aryloxycarboxylic esters. nih.gov

The use of a chiral catalyst is essential for achieving high enantioselectivity. A successful catalytic system employs a rhodium precursor, such as bis(norbornadiene)rhodium(I) tetrafluoroborate, in combination with a chiral phosphine (B1218219) ligand like Walphos W008-1. nih.gov This system has demonstrated high efficiency, affording the hydrogenated products in high yields and with excellent enantioselectivity. nih.gov The reaction is tolerant of a diverse range of substituents on the aromatic ring of the phenoxy group. nih.gov

The table below illustrates the results of the asymmetric hydrogenation of various β-aryloxy-α,β-unsaturated esters.

| Substrate (Aryl Group) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Phenyl | 99 | 97 |

| 4-Fluorophenyl | 99 | 98 |

| 4-Chlorophenyl | 99 | 98 |

| 4-Bromophenyl | 99 | 98 |

| 3-Methylphenyl | 99 | 97 |

| 2-Naphthyl | 99 | 99 |

Data derived from a study on the enantioselective synthesis of β-aryloxycarboxylic esters via asymmetric hydrogenation. nih.gov

This transformation underscores the utility of this compound and its analogs as precursors to valuable, optically active saturated esters. The development of such catalytic asymmetric methods is a significant achievement in modern organic synthesis. dicp.ac.cnrsc.org

Chiral Catalyst Development for Enantiocontrol

The stereoselective synthesis of molecules is a cornerstone of modern organic chemistry, and achieving enantiocontrol in reactions involving prochiral substrates like this compound is of significant interest. The development of chiral catalysts capable of inducing high levels of enantioselectivity is crucial for accessing single-enantiomer products, which is particularly important in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net

For α,β-unsaturated esters, a primary strategy for enantiocontrol involves the use of chiral Lewis acid catalysts. These catalysts function by coordinating to the carbonyl oxygen of the ester group. This coordination activates the molecule for nucleophilic attack and, due to the chiral nature of the catalyst's ligands, creates a sterically and electronically differentiated environment around the C=C double bond. This chiral pocket effectively shields one face of the alkene, compelling the incoming nucleophile to attack from the less hindered face, thus leading to the preferential formation of one enantiomer.

The development of effective catalysts for this compound would require careful consideration of the phenoxy group at the β-position. The steric bulk and electronic properties of this group necessitate the design of catalysts with tailored chiral pockets. Common classes of catalysts explored for such transformations include those based on transition metals like copper, palladium, or rhodium, complexed with chiral ligands such as bis(oxazolines) (BOX), phosphines, or N-heterocyclic carbenes (NHCs). nih.govnih.gov The goal is to achieve a "lock-and-key" interaction between the catalyst-substrate complex and the reacting partner to maximize the energy difference between the two diastereomeric transition states.

Table 1: Key Considerations in Chiral Catalyst Design for this compound

| Catalyst Feature | Design Consideration for Substrate | Desired Outcome |

| Metal Center | Lewis acidity must be sufficient to activate the enoate system. | Enhanced reactivity and controlled geometry of the substrate-catalyst complex. |

| Chiral Ligand | The ligand's steric profile must accommodate the phenoxy group while effectively blocking one prochiral face of the double bond. | High enantiomeric excess (ee) in the product. |

| Electronic Tuning | Ligand electronics can be modified to influence the electrophilicity of the β-carbon, modulating reactivity. | Optimization of reaction rates and selectivity. |

| Solvent Compatibility | The catalyst must maintain its structure and activity in the chosen reaction medium. | Consistent and reproducible catalytic performance. |

Reactivity as a Synthetic Building Block

This compound serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites within its structure. Its reactivity is primarily dictated by the conjugated system formed by the C=C double bond and the ester's carbonyl group, which is further influenced by the phenoxy substituent.

Role in Cycloaddition and Addition Reactions (e.g., Michael Addition, [4+1] Annulation)

As an α,β-unsaturated ester, this compound is a classic Michael acceptor. wikipedia.org In the Michael or conjugate addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. masterorganicchemistry.comchemistrysteps.com This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. wikipedia.org The reaction is driven by the formation of a more stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.comadichemistry.com

Table 2: Examples of Michael Additions with this compound

| Michael Donor (Nucleophile) | Reaction Type | Resulting Product Scaffold |

| Diethyl malonate | C-C bond formation | Functionalized glutarate derivative |

| Thiophenol | C-S bond formation | β-Thiophenoxy butanoate |

| Piperidine | C-N bond formation | β-Amino butanoate |

| Gilman reagent (e.g., Li(CH₃)₂Cu) | C-C bond formation | 3-methyl-3-phenoxybutanoate |

Beyond conjugate additions, the double bond in this compound can participate in various cycloaddition reactions. In a Diels-Alder ([4+2] cycloaddition) reaction, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The phenoxy group, being electron-donating by resonance, can influence the dienophilicity and regioselectivity of the reaction. Furthermore, this substrate can potentially engage in other annulation strategies, such as [4+1] annulations with carbene precursors, to construct five-membered ring systems, further highlighting its synthetic utility.

Electron Density Flux and Frontier Molecular Orbital Theory in Reactivity Prediction

The reactivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory posits that chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.orgpku.edu.cn

For this compound, which acts as an electrophile in many reactions, the key interaction involves its LUMO. The conjugated system delocalizes the π-electrons across the O=C-C=C-O framework. The electron-withdrawing ester group and the electron-donating phenoxy group have opposing electronic effects, which modulates the energy and shape of the frontier orbitals.

Computational analysis shows that the LUMO of α,β-unsaturated esters has large orbital coefficients on both the carbonyl carbon and the β-carbon. This indicates that these two positions are the primary electrophilic sites. ucsb.edu Nucleophilic attack is generally favored at the β-carbon (1,4-addition or Michael addition) due to orbital control, leading to a thermodynamically stable product. adichemistry.com Attack at the carbonyl carbon (1,2-addition) is also possible but is often kinetically controlled and reversible. FMO theory thus successfully predicts the regioselectivity observed in the addition reactions of this compound. ucsb.edu

Table 3: FMO Interactions in Reactions of this compound

| Reaction Type | HOMO of Reactant | LUMO of this compound | Predicted Site of Attack |

| Michael Addition | Nucleophile (e.g., enolate) | Large coefficient at β-carbon | β-carbon (1,4-addition) |

| Diels-Alder Cycloaddition | Diene | Interaction across the C=C bond | α and β carbons |

| Nucleophilic Acyl Attack | Hard Nucleophile (e.g., Grignard) | Large coefficient at carbonyl carbon | Carbonyl carbon (1,2-addition) |

Limitations in Catalytic Transformations (e.g., Steric Hindrance Effects in Rhodium-Catalyzed Annulations)

Despite its utility, the structure of this compound can impose limitations on its participation in certain catalytic transformations, particularly those involving bulky transition metal catalysts. Steric hindrance is a significant factor that can impede or prevent a desired reaction.

In processes such as rhodium-catalyzed annulations, where the catalyst must coordinate to the substrate to facilitate C-H activation or other bond-forming steps, steric bulk around the reactive site can be detrimental. nih.gov The phenoxy group at the β-position of this compound is considerably larger than a simple alkyl or hydrogen substituent.

This steric bulk can lead to several unfavorable outcomes:

Inhibited Catalyst Coordination: The phenoxy group may physically block the rhodium catalyst from accessing the C=C double bond or a nearby C-H bond required for the catalytic cycle.

Reduced Reaction Rates: Even if coordination occurs, the steric clash between the substrate's phenoxy group and the ligands on the rhodium center can raise the activation energy of the transition state, leading to significantly slower reaction rates.

Lowered Selectivity: Steric pressures can alter the preferred geometry of the transition state, potentially leading to lower yields or the formation of undesired side products.

For these reasons, substrates with less steric bulk at the β-position, such as ethyl crotonate, often prove to be more efficient partners in sterically demanding catalytic cycles like certain rhodium-catalyzed annulations. dntb.gov.ua

Computational and Theoretical Investigations of Ethyl 3 Phenoxybut 2 Enoate

Quantum Chemical Calculations for Molecular Mechanisms

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. These calculations can pinpoint transition states, intermediates, and the energetic barriers that separate them, providing a step-by-step narrative of how reactants are transformed into products.

Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to understand chemical reactivity. MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. This theory has been successfully applied to elucidate the mechanisms of various organic reactions, including those involving compounds structurally similar to Ethyl 3-phenoxybut-2-enoate.

For instance, a computational study on the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate using MEDT revealed that the reaction proceeds through a stepwise mechanism involving zwitterionic intermediates. nih.gov The analysis of the global and local electrophilicity and nucleophilicity indices derived from conceptual DFT is a key aspect of MEDT. In the case of the reaction of ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, the electronic chemical potential indicated that the reaction is driven by the transfer of electron density from the furan to the nitroalkene, classifying it as a Forward Electron Density Flux (FEDF) process. nih.gov

Although a specific MEDT study on this compound is not available, it is plausible that its reactions, particularly cycloadditions or reactions with strong nucleophiles, could be similarly analyzed. The phenoxy group, being electron-withdrawing, would influence the electrophilicity of the double bond, a factor that would be central to a MEDT analysis of its reactivity.

Identification of Zwitterionic Intermediates and Transition States

The formation of zwitterionic intermediates is a key feature of many polar organic reactions. Computational studies are particularly adept at identifying and characterizing these transient species, which are often difficult to detect experimentally. In the aforementioned study of ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, quantum chemical calculations successfully located six possible zwitterionic intermediates on the reaction pathway. nih.gov The formation of these intermediates was found to be dependent on the specific nucleophilic/electrophilic interactions at play. nih.gov

The transition states connecting the reactants to these zwitterionic intermediates, as well as those leading from the intermediates to the final products, were also characterized. nih.gov These calculations provide crucial information about the energy barriers of each step of the reaction, allowing for the determination of the most probable reaction pathway. For reactions involving this compound, it is conceivable that under appropriate reaction conditions with suitable reactants, zwitterionic intermediates could also play a significant role. Computational modeling would be essential to confirm the presence and elucidate the structure of such intermediates and their corresponding transition states.

Conformational Analysis and Isomer Stability

The presence of a carbon-carbon double bond in this compound gives rise to the possibility of E/Z isomerism. Computational methods are highly effective in determining the relative stabilities of these isomers and predicting the preferred stereoisomeric outcomes of reactions.

E/Z Isomerism and Relative Stabilities of Alpha, Beta-Unsaturated Phenoxy Enoates

E/Z isomerism, a form of stereoisomerism, arises from the restricted rotation around a double bond. In the case of this compound, the E isomer would have the phenoxy group and the ester group on opposite sides of the double bond, while the Z isomer would have them on the same side. The relative stabilities of these isomers are determined by a delicate balance of steric and electronic factors.

While specific data for this compound is not present in the searched literature, a study on the E and Z isomers of a related compound, ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate, provides valuable insights. researchgate.net In that case, theoretical calculations revealed that the Z isomer was more stable than the E isomer. mdpi.com This preference was attributed to the specific intramolecular interactions and steric considerations within the molecule. mdpi.com For this compound, the steric hindrance between the phenoxy group and the ethyl ester group in the Z isomer would likely be a significant factor influencing its stability relative to the E isomer.

Computational Modeling of Stereoisomeric Preferences

Computational modeling can be used to predict which stereoisomer is more likely to be formed in a chemical reaction. By calculating the energies of the transition states leading to the formation of each isomer, the kinetic product can be identified. Similarly, by comparing the thermodynamic stabilities of the final E and Z products, the thermodynamic product can be predicted.

In the study of ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate, density functional theory (DFT) calculations were employed to optimize the geometries and calculate the energies of both the E and Z isomers. mdpi.com Such calculations can provide a wealth of information, including bond lengths, bond angles, and dihedral angles, which collectively define the three-dimensional structure of each isomer.

To illustrate the type of data that can be obtained from such computational studies, the following table presents hypothetical calculated energies for the E and Z isomers of this compound, based on the kind of results seen for analogous compounds.

| Isomer | Method | Basis Set | Relative Energy (kcal/mol) |

| E-Ethyl 3-phenoxybut-2-enoate | DFT (B3LYP) | 6-31G | 0.00 (Reference) |

| Z-Ethyl 3-phenoxybut-2-enoate | DFT (B3LYP) | 6-31G | +1.5 |

This is a hypothetical data table for illustrative purposes.

Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. For this compound, its reactivity is primarily dictated by the interplay of the phenoxy group, the alpha,beta-unsaturated ester moiety, and the ethyl group.

The electron-withdrawing nature of the phenoxy group, transmitted through the double bond, enhances the electrophilic character of the β-carbon, making it susceptible to nucleophilic attack (Michael addition). The ester group also contributes to this electron withdrawal. Conversely, the double bond can act as a nucleophile in reactions with strong electrophiles.

Computational studies can quantify these electronic effects through the calculation of various molecular descriptors. For example, the analysis of atomic charges and frontier molecular orbitals (HOMO and LUMO) can provide a detailed picture of the electron distribution and the sites most prone to electrophilic or nucleophilic attack. While specific structure-reactivity studies for this compound are not available, the principles derived from computational studies of similar unsaturated esters can be applied to predict its reactivity patterns.

Electronic Structure Properties and Their Influence on Reactivity

A computational analysis of this compound would typically involve methods like Density Functional Theory (DFT) to elucidate its electronic structure. Such a study would calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity. For instance, the HOMO and LUMO energies would indicate its electron-donating and accepting capabilities, respectively, while the MEP map would highlight regions susceptible to nucleophilic or electrophilic attack. However, no such specific data for this compound has been published.

Substituent Effects on Reaction Pathways and Selectivity

Investigating substituent effects is a common practice in computational chemistry to understand how modifying a molecule's structure can alter its chemical behavior. For this compound, theoretical studies could explore how adding electron-donating or electron-withdrawing groups to the phenoxy ring would impact the stability of reaction intermediates and transition states. This would provide insights into how substituents could direct the selectivity of reactions, such as additions to the carbon-carbon double bond or reactions at the ester group. While general principles of substituent effects on similar aromatic and vinylic systems are well-established, specific computational data and detailed reaction pathways for substituted this compound are not available in the current literature.

Applications of Ethyl 3 Phenoxybut 2 Enoate in Advanced Organic Synthesis

Ethyl 3-phenoxybut-2-enoate as a Versatile Synthetic Building Block

The utility of this compound in synthetic chemistry is primarily derived from its capacity to act as a precursor and its involvement in key bond-forming reactions.

This compound serves as a key reagent in the construction of elaborate organic molecules, particularly those incorporating a phenoxybutenoate structural motif. A significant application is in the synthesis of modified natural products, such as flavonoidal ethers. In this context, the compound is not the starting scaffold but rather the building block that is added to a pre-existing complex molecule to introduce a specific side chain, thereby creating a new, more complex derivative. For example, it is used to synthesize derivatives of flavonoids by attaching the (E)-4-ethoxy-4-oxobut-2-en-2-yl)oxy moiety to the core flavonoid structure.

The primary role of this compound in bond formation is demonstrated through its participation in reactions that form carbon-heteroatom bonds, specifically carbon-oxygen (C-O) bonds. In the synthesis of flavonoidal ethers, the phenoxy group of the molecule is constructed via a nucleophilic substitution reaction where a hydroxyl group on a flavonoid scaffold attacks a suitable precursor to form the ether linkage. This strategic C-O bond formation is crucial for linking the butenoate chain to biologically relevant scaffolds.

Derivatives and Structural Analogs Derived from this compound

The core structure of this compound allows for the generation of a wide array of derivatives and analogs through various synthetic modifications.

Information regarding the specific synthesis of saturated beta-phenoxy esters directly from the hydrogenation of this compound was not available in the consulted research.

A significant application of this compound chemistry is its incorporation into flavonoid structures to create novel ether derivatives. Flavonoids are a class of natural products with a wide range of biological activities, and modifying their structure can lead to compounds with enhanced or new therapeutic properties. The butenoate side chain is appended to the flavonoid core by forming an ether linkage with one of the scaffold's hydroxyl groups. This has been demonstrated in the synthesis of derivatives of several flavonoids, resulting in compounds such as Ethyl (E)-3-((5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl) oxy) but-2-enoate.

The following table details several flavonoidal ethers synthesized using this approach, highlighting the diversity of the flavonoid scaffold.

| Compound ID | Flavonoid Core | Resulting Compound Name | Yield (%) |

| 3a | Chrysin | Ethyl (E)-3-((5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl) oxy) but-2-enoate | 43.0% |

| 3g | Apigenin | Ethyl (E)-3-(4-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl) phenoxy) but-2-enoate | 28.3% |

| 3e | Baicalein Derivative | Ethyl (E)-3-((2-(3-(((E)-4-ethoxy-4-oxobut-2-en-2-yl) oxy)-4-methoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl) oxy) but-2-enoate | 21.2% |

Data sourced from a study on the design and synthesis of flavonoidal ethers.

The structural diversity of molecules derived from this compound can be readily achieved by modifying both the phenoxy and ester components. The phenoxy group, in particular, offers a prime site for diversification. As seen in the synthesis of flavonoidal ethers, the "phenoxy" portion is not a simple phenyl ring but a complex, multi-ring flavonoid system. By starting with different flavonoids (such as chrysin, apigenin, or baicalein), a library of derivatives with varied substitution patterns on the phenoxy moiety can be generated. This strategy allows for the systematic exploration of structure-activity relationships in medicinal chemistry. While modification of the ethyl ester (e.g., through hydrolysis to a carboxylic acid or transesterification to other alkyl esters) is a chemically feasible route for further diversification, specific examples were not detailed in the referenced literature.

Utilization in Catalytic Methodology Development

The development of novel catalytic methodologies is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. α,β-Unsaturated esters are valuable scaffolds in this context due to their versatile reactivity. However, specific research detailing the use of this compound is not extensively documented.

Substrate for Asymmetric Catalysis Research

Asymmetric catalysis aims to produce chiral molecules with a high degree of stereocontrol, which is crucial in fields such as pharmaceuticals and materials science. While numerous studies focus on the asymmetric hydrogenation, conjugate addition, and other enantioselective transformations of various α,β-unsaturated esters, specific and detailed research findings employing this compound as the substrate are not readily found in the surveyed literature. The electronic and steric properties of the phenoxy group could potentially influence its reactivity and selectivity in asymmetric transformations, but dedicated studies on this compound are not apparent.

Design of Novel Catalytic Systems for Phenoxyenoate Transformations

The design of new catalytic systems often involves tailoring catalysts to the specific electronic and steric demands of a substrate to achieve high efficiency and selectivity. The transformation of phenoxyenoates, in general, is an area of interest. However, literature specifically detailing the design and optimization of catalytic systems for transformations of this compound is limited. Research in this area would likely focus on developing catalysts that can effectively control the stereochemical outcome of reactions at the double bond or the ester functionality, but specific examples involving this compound are not prominently reported.

Due to the limited availability of specific research data on this compound in the context of asymmetric catalysis and novel catalytic system design, no detailed research findings or data tables can be presented at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 3 Phenoxybut 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 3-phenoxybut-2-enoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for complete structural assignment and stereochemical analysis.

The geometry of the double bond in this compound results in two possible geometric isomers: (E)- and (Z)-Ethyl 3-phenoxybut-2-enoate. NMR spectroscopy is the definitive method for distinguishing between these isomers. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z configuration. khanacademy.orgpressbooks.pub For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups are on the same side of the double bond, the configuration is Z (zusammen, German for "together"). If they are on opposite sides, the configuration is E (entgegen, German for "opposite"). khanacademy.orgpressbooks.pub

The chemical shift (δ) of the vinylic proton (=CH-) and the allylic methyl protons (-CH₃) are particularly sensitive to the isomeric configuration due to the anisotropic effect of the substituents on the double bond. In the (E)-isomer, the vinylic proton is typically found at a different chemical shift compared to the (Z)-isomer. Similarly, the resonance of the methyl group protons is influenced by their spatial proximity to the ester group.

| Proton | Expected Chemical Shift (δ) for (E)-isomer | Expected Chemical Shift (δ) for (Z)-isomer | Rationale for Difference |

| Vinylic Proton (=CH-) | ~5.7 - 6.1 ppm | ~5.5 - 5.9 ppm | The vinylic proton in the E-isomer is often deshielded by the carbonyl group of the ester, resulting in a downfield shift. |

| Allylic Methyl Protons (C=C-CH₃) | ~2.3 - 2.6 ppm | ~2.0 - 2.3 ppm | The methyl group in the Z-isomer is cis to the ester group, experiencing a shielding effect that shifts its signal upfield. |

| Ethyl Ester Protons (-OCH₂CH₃) | ~4.1 - 4.2 ppm (q) | ~4.1 - 4.2 ppm (q) | Less affected by E/Z configuration. |

| Ethyl Ester Protons (-OCH₂CH₃) | ~1.2 - 1.3 ppm (t) | ~1.2 - 1.3 ppm (t) | Less affected by E/Z configuration. |

NMR spectroscopy is pivotal for monitoring chemical reactions that produce this compound and for identifying any reaction intermediates. By acquiring NMR spectra at different time points during a synthesis, researchers can observe the consumption of starting materials and the emergence of signals corresponding to the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For instance, in a synthesis reaction, the disappearance of reactant signals and the concurrent appearance and integration of the characteristic vinylic and methyl proton signals of this compound would confirm product formation.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₂H₁₄O₃). The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass.

Analysis of related compounds by GC-MS has shown that thermal decomposition can occur, which must be considered during analysis. researchgate.netnih.gov For this compound, characteristic fragmentation patterns in Electron Impact (EI) mass spectrometry would likely involve cleavage of the ester and ether bonds.

Table 2: Predicted HRMS Data and Potential Mass Spectrometry Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Potential Origin of Fragment |

| [M]⁺ | C₁₂H₁₄O₃ | 222.0943 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | C₁₀H₉O₂ | 161.0603 | Loss of the ethoxy radical from the ester group. |

| [M - OC₆H₅]⁺ | C₆H₉O₂ | 113.0603 | Loss of the phenoxy radical. |

| [C₆H₅O]⁺ | C₆H₅O | 93.0340 | Phenoxy cation. |

| [C₆H₅OH]⁺ | C₆H₆O | 94.0419 | Phenol (B47542) molecular ion, from rearrangement. |

| [M - COOCH₂CH₃]⁺ | C₉H₉O | 133.0653 | Loss of the ethyl carboxylate radical. |

Chromatographic Methods for Purity and Stereoisomeric Assessment

Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of this compound and for resolving different stereoisomers in its derivatives.

While this compound itself is not chiral, derivatives synthesized from it or related precursors can be. For such chiral derivatives, determining the enantiomeric excess (ee), a measure of optical purity, is critical, particularly in pharmaceutical applications. heraldopenaccess.us Chiral HPLC is the most widely used technique for this purpose. nih.gov

The method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. nih.gov This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for resolving a wide range of racemic compounds. asianpubs.orgntu.edu.tw

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. researchgate.net

Table 3: Typical Chiral HPLC Parameters for the Separation of Phenoxy-containing Acid/Ester Derivatives Note: This data is generalized from methods used for structurally similar compounds like 2-(phenoxy)propionate derivatives. ntu.edu.tw

| Parameter | Description |

| Chiral Stationary Phase (CSP) | Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based columns. asianpubs.orgntu.edu.tw |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). asianpubs.org |

| Detector | UV detector, typically set at a wavelength where the aromatic phenoxy group absorbs (e.g., 254 nm). |

| Flow Rate | Commonly in the range of 0.5 - 1.0 mL/min. |

| Temperature | Often performed at ambient temperature (e.g., 25°C). asianpubs.org |

This analytical approach provides a reliable and accurate method for assessing the enantiomeric quality of chiral intermediates and final products derived from the this compound structural backbone. nih.gov

Green Chemistry Principles in the Synthesis and Application of Ethyl 3 Phenoxybut 2 Enoate

Development of Environmentally Benign Synthetic Routes

The synthesis of Ethyl 3-phenoxybut-2-enoate has been a subject of research focused on minimizing the use of hazardous materials and energy. A significant breakthrough in this area has been the development of a DABCO-catalyzed Michael addition of phenols to ethyl 2,3-butadienoate. This method offers a highly efficient and stereoselective route to the desired (E)-isomer of the product. The versatility of this approach is demonstrated by its applicability under both solvent-free conditions and in the presence of green solvents.

Solvent-Free Reaction Conditions

Performing reactions without a solvent is a primary goal of green chemistry, as it eliminates a major source of waste and potential environmental contamination. The DABCO-catalyzed synthesis of this compound has been successfully demonstrated under solvent-free conditions. This approach not only simplifies the reaction setup and product isolation but also significantly reduces the environmental footprint of the process. In a typical solvent-free procedure, phenol (B47542) is reacted with ethyl 2,3-butadienoate in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to the formation of the desired product in high yield.

The reaction proceeds efficiently at elevated temperatures, and the absence of a solvent often leads to shorter reaction times. The direct interaction of the reactants in their neat form can enhance reaction rates and, in some cases, improve selectivity.

Table 1: Comparison of Reaction Conditions for the Synthesis of (E)-ethyl 3-phenoxybut-2-enoate

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| DABCO | None | 80 | 12 | 90 |

| DABCO | Isopropanol (B130326) | Room Temp | 9 | 90 |

Utilization of Green Solvents (e.g., isopropanol, water)

When a solvent is necessary to facilitate a reaction, the principles of green chemistry advocate for the use of environmentally benign options. Isopropanol and water are considered green solvents due to their low toxicity, ready availability, and biodegradability. The DABCO-catalyzed Michael addition for the synthesis of this compound has been optimized to be performed in isopropanol at room temperature.

This method offers several advantages over traditional organic solvents. Isopropanol is less volatile and has a lower environmental impact compared to many chlorinated or aromatic solvents. Conducting the reaction at room temperature also reduces energy consumption, further enhancing the green credentials of the synthesis. The use of isopropanol as a solvent has been shown to provide excellent yields and high stereoselectivity for the desired (E)-isomer of this compound. While the use of water as a solvent for this specific reaction has not been extensively reported, it remains a desirable goal for future research in this area.

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has an atom economy of 100%, meaning that all the atoms of the reactants are found in the product, with no byproducts.

The synthesis of this compound via the Michael addition of phenol to ethyl 2,3-butadienoate is an excellent example of a reaction with high atom economy. In this reaction, the phenol molecule adds across one of the double bonds of the ethyl 2,3-butadienoate, and all the atoms of both reactants are incorporated into the final product.

Calculation of Atom Economy:

Molecular Formula of Phenol: C₆H₆O

Molecular Weight of Phenol: 94.11 g/mol

Molecular Formula of Ethyl 2,3-butadienoate: C₆H₈O₂

Molecular Weight of Ethyl 2,3-butadienoate: 112.13 g/mol

Molecular Formula of this compound: C₁₂H₁₄O₃

Molecular Weight of this compound: 206.24 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (206.24 g/mol / (94.11 g/mol + 112.13 g/mol )) x 100 = 100%

This 100% atom economy signifies that the reaction is, in principle, waste-free at the molecular level. However, in practice, waste can still be generated from factors such as the use of solvents, catalysts, and reagents for workup and purification. Therefore, waste reduction strategies are crucial.

Key waste reduction strategies for this synthesis include:

Catalyst Recycling: The use of a recyclable catalyst like DABCO is a significant advantage. While not always straightforward in homogeneous catalysis, methods can be developed to recover and reuse the catalyst, thereby reducing waste and cost.

Solvent Minimization and Recycling: The ability to perform the reaction under solvent-free conditions is the most effective way to reduce solvent waste. When a solvent like isopropanol is used, minimizing the volume and implementing recycling protocols can significantly reduce the environmental impact.

Process Intensification: Optimizing reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and reduced byproduct formation, thereby minimizing waste.

Catalysis for Enhanced Efficiency and Selectivity under Mild Conditions

The use of catalysts is a cornerstone of green chemistry as they can significantly enhance the efficiency and selectivity of chemical reactions, often under milder conditions, which reduces energy consumption. In the synthesis of this compound, the choice of catalyst is critical for achieving high yields and the desired stereoselectivity.

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst in the Michael addition of phenol to ethyl 2,3-butadienoate has proven to be highly effective. DABCO is an inexpensive, non-toxic, and readily available catalyst that promotes the reaction with high efficiency.

The catalytic cycle is believed to involve the nucleophilic attack of the tertiary amine of DABCO on the allene (B1206475) system of ethyl 2,3-butadienoate, which generates a zwitterionic intermediate. This intermediate then facilitates the addition of the phenol. The catalyst is regenerated at the end of the reaction, allowing it to participate in multiple reaction cycles.

Table 2: Effect of Different Catalysts on the Synthesis of (E)-ethyl 3-phenoxybut-2-enoate

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| DABCO | Isopropanol | Room Temp | 9 | 90 | >99:1 |

| DBU | Isopropanol | Room Temp | 12 | 87 | 95:5 |

| Et₃N | Isopropanol | Room Temp | 24 | 75 | 92:8 |

| K₂CO₃ | Isopropanol | Room Temp | 24 | 60 | 90:10 |

Future Research Directions and Unexplored Avenues for Ethyl 3 Phenoxybut 2 Enoate

Development of Novel Catalytic Systems for Challenging Transformations

The synthesis of Ethyl 3-phenoxybut-2-enoate and its subsequent transformations present opportunities for the development of innovative catalytic systems. Future research could focus on:

Stereoselective Synthesis: Designing catalysts for the stereoselective synthesis of (E)- and (Z)-isomers of this compound would be a significant advancement. Chiral catalysts could also be explored for enantioselective reactions involving this substrate.

C-H Activation: The phenoxy and butenoate moieties offer sites for C-H activation, enabling the introduction of new functional groups. Developing selective catalysts for this purpose would provide efficient pathways to complex derivatives.

Cross-Coupling Reactions: The vinyl group in the butenoate chain is a potential handle for various cross-coupling reactions. Research into catalysts that can effectively mediate Suzuki, Heck, or Sonogashira couplings with this compound would expand its synthetic utility.

A summary of potential catalytic transformations is presented in Table 1.

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Catalyst Type | Potential Outcome |

|---|---|---|

| Stereoselective Synthesis | Chiral Lewis Acids, Organocatalysts | Access to specific (E/Z)-isomers and enantiomers. |

| C-H Activation | Transition Metal Catalysts (e.g., Pd, Rh, Ru) | Direct functionalization of the aromatic ring or alkyl chain. |

Expanding the Scope of Functional Group Tolerance in Synthetic Reactions

A key aspect of developing robust synthetic methods is ensuring they are tolerant of a wide range of functional groups. Future studies on reactions involving this compound should systematically investigate this tolerance. This would involve performing reactions in the presence of various functional groups on the phenoxy ring or on other reactants. Such studies are crucial for the application of these reactions in the synthesis of complex molecules, including natural products and pharmaceuticals. The tolerance of different functional groups in catalytic systems is a well-established area of research that could be applied to this specific compound ximo-inc.com.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry offers powerful tools for predicting reaction outcomes and elucidating reaction mechanisms. For this compound, computational modeling could be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most reactive sites of the molecule and to understand its electronic properties. This can guide the design of new reactions.

Elucidate Reaction Mechanisms: Computational studies can help to map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. This is particularly valuable for understanding the mechanisms of novel catalytic reactions.

Design New Catalysts: Molecular modeling can be used to design catalysts with improved activity and selectivity for transformations involving this compound.

Exploration of New Reactivity Modes and Unconventional Applications in Materials Science or Chemical Biology

The unique combination of a phenoxy group and an α,β-unsaturated ester suggests that this compound could exhibit interesting and unconventional reactivity. Future research could explore:

Polymerization: The double bond in the butenoate moiety could potentially be used in polymerization reactions to create novel polymers with phenoxy side chains. These materials could have interesting thermal or optical properties. Unsaturated esters are known to be used in the creation of polymers with specific properties mdpi.com.

Bioconjugation: The reactivity of the α,β-unsaturated ester towards nucleophiles could be exploited for bioconjugation, for example, by reacting it with thiol groups in proteins.

Materials Science: The phenoxy group can be a precursor to materials with interesting electronic or photophysical properties. For instance, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or other electronic devices.

Design and Synthesis of Advanced Derivatives with Tunable Properties

The synthesis of derivatives of this compound with tailored properties is a promising area for future research. By introducing different substituents on the phenoxy ring, it may be possible to fine-tune the electronic, optical, and biological properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups could alter the reactivity of the molecule and the properties of any resulting materials. A systematic study of structure-property relationships in a series of these derivatives would be highly valuable.

The potential for creating a library of derivatives is outlined in Table 2.

Table 2: Potential Derivatives of this compound and their Tunable Properties

| Substituent on Phenoxy Ring | Potential Property Modification |

|---|---|

| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Increased electron density, potential for enhanced reactivity in electrophilic aromatic substitution. |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Decreased electron density, potential for altered reactivity in nucleophilic aromatic substitution. |

| Halogens (e.g., -F, -Cl, -Br) | Introduction of sites for further functionalization via cross-coupling reactions. |

Q & A

Q. How can this compound serve as a model compound for studying esterase enzyme kinetics?

- Methodological Answer : Develop a fluorometric assay using a hydrolyzed product (e.g., phenoxybutenoic acid) tagged with a fluorescent probe (e.g., coumarin). Monitor hydrolysis rates via stopped-flow spectroscopy. Fit data to a Michaelis-Menten model using nonlinear regression (GraphPad Prism) and compare values across enzyme variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.